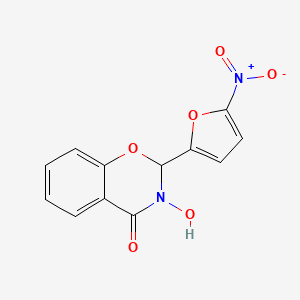
2,3-Dihydro-3-hydroxy-2-(5-nitro-2-furanyl)-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/DM3896000” is a chemical substance listed by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its significance in various industrial and research applications due to its unique chemical properties and potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/DM3896000” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically detailed in specialized chemical literature and industrial protocols. Generally, the synthesis may involve multiple steps, including the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of “NIOSH/DM3896000” is carried out in large-scale chemical manufacturing facilities. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production methods may include batch or continuous processes, depending on the scale and requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
“NIOSH/DM3896000” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of “NIOSH/DM3896000”.
Scientific Research Applications
“NIOSH/DM3896000” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the manufacturing of various industrial products and materials.
Mechanism of Action
The mechanism of action of “NIOSH/DM3896000” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “NIOSH/DM3896000” include other chemicals listed by NIOSH with comparable chemical structures and properties. Examples include various volatile organic compounds and nitroaromatic compounds.
Uniqueness
“NIOSH/DM3896000” is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Properties
CAS No. |
98754-80-4 |
|---|---|
Molecular Formula |
C12H8N2O6 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
3-hydroxy-2-(5-nitrofuran-2-yl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H8N2O6/c15-11-7-3-1-2-4-8(7)20-12(13(11)16)9-5-6-10(19-9)14(17)18/h1-6,12,16H |
InChI Key |
UGGMSFHFMFCUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(O3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


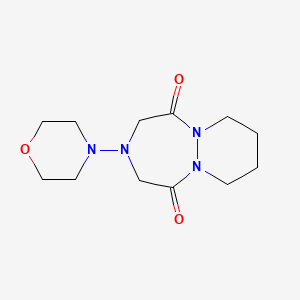
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
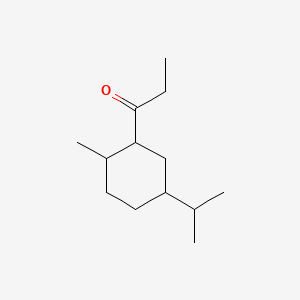
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
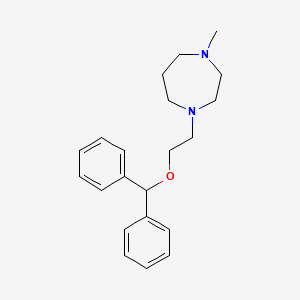
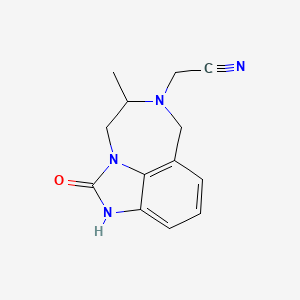
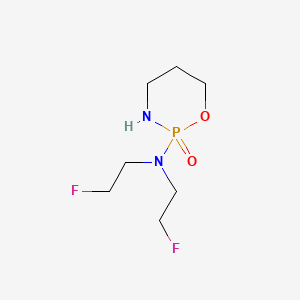
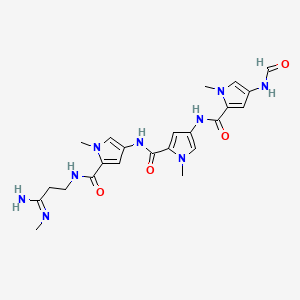
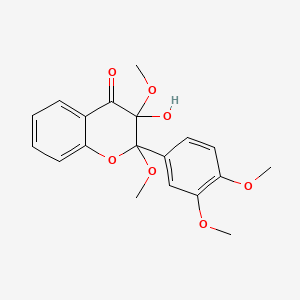
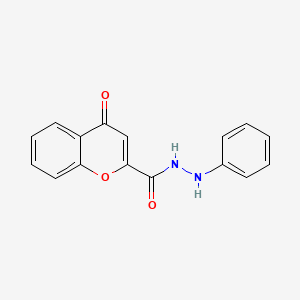
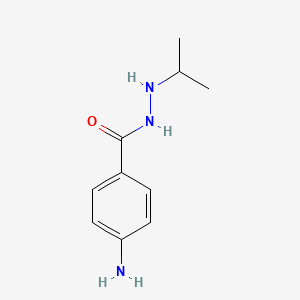

![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)

